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Abstract
Physics-Informed Neural Networks (PINNs) are a class of universal function approximators that

embed knowledge of physical laws, typically described by partial differential equations (PDEs),

into the neural network's training process.[1] This integration acts as a regularization agent,

guiding the network to solutions that are physically plausible, thereby reducing the reliance on

large datasets.[1][2] This whitepaper provides a comprehensive technical guide to the core

principles of training PINNs in an unsupervised manner, where the governing physical laws

themselves provide the primary source of supervision. We delve into the architecture, loss

function formulation, training methodologies, and specific applications in life sciences and drug

development, such as pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Introduction: A Paradigm Shift from Data-Driven
Models
Traditional deep learning models are data-hungry, learning relationships solely from input-

output examples.[3] In many scientific domains, such as drug development, data can be

sparse, expensive to acquire, or noisy.[1] Physics-based modeling, on the other hand, relies on

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b15614678?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Physics-informed_neural_networks
https://en.wikipedia.org/wiki/Physics-informed_neural_networks
https://www.mdpi.com/2673-2688/5/3/74
https://www.mathworks.com/discovery/physics-informed-neural-networks.html
https://en.wikipedia.org/wiki/Physics-informed_neural_networks
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


established mathematical equations but can face challenges with scalability or complex

geometries.[2][4]

PINNs bridge this gap by integrating data and physical principles.[2][3] They are neural

networks trained to satisfy not only observed data points but also the governing differential

equations.[1] The "unsupervised" aspect arises from the fact that the physics itself provides a

powerful training signal. The loss function includes a term that penalizes the network's output if

it violates the underlying PDE, which can be evaluated at any point in the domain without

needing a corresponding experimental measurement.[3] This allows PINNs to be trained even

with very limited or no labeled data, a significant advantage in scientific research.

Key benefits of PINNs over traditional methods include:

Mesh-free nature: Unlike finite element methods, PINNs do not require a discretized mesh

for computation.[3]

Handling ill-posed problems: They can solve problems where boundary conditions are not

fully known.[3]

Parameter estimation (Inverse Problems): PINNs are highly effective at solving inverse

problems, such as identifying unknown model parameters from observational data.[3][5][6]

Improved Generalization: By being constrained by physical laws, PINNs are less likely to

overfit noisy data and can make more accurate predictions outside the training dataset.[3]

The Core of Unsupervised Training: The Physics-
Informed Loss Function
The innovation of PINNs lies in their unique loss function, which is typically composed of

several parts. For a purely unsupervised approach, the focus is on the residuals of the

governing equations and the boundary/initial conditions.

A general form of a PDE can be written as: f(x, t; u, u_t, u_x, ...; λ) = 0 where u(x,t) is the

solution, λ represents physical parameters, and f(...) is the residual of the differential equation.

The total loss function L_total is a weighted sum of different loss components: L_total = w_p *

L_p + w_b * L_b
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L_p (Physics Loss): This is the core of the unsupervised training. It measures how well the

network's output u_NN(x,t) satisfies the governing differential equation. This loss is

calculated on a set of randomly sampled points (collocation points) within the domain. The

goal is for the PDE residual f to be zero everywhere.[7] L_p = (1/N_p) * Σ [f(x_i, t_i; u_NN, ...;

λ)]^2

L_b (Boundary/Initial Condition Loss): This term ensures the solution adheres to the

specified boundary and initial conditions of the problem. It is the mean squared error

between the network's output and the known values at the boundaries.[7][8] L_b = (1/N_b) *

Σ [u_NN(x_b, t_b) - u_b]^2

w_p and w_b (Weights): These are hyperparameters used to balance the contribution of

each loss term.[7] Proper weighting is crucial as unbalanced gradients can hinder training.[9]

The derivatives required to compute the physics loss (e.g., ∂u_NN/∂t, ∂²u_NN/∂x²) are

calculated using Automatic Differentiation (AD), a cornerstone of modern deep learning

frameworks that computes exact derivatives without numerical approximation errors.[1][6][10]
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Core logic of a Physics-Informed Neural Network (PINN).

Experimental Protocol: A General Workflow for
Unsupervised PINN Training
The process of training a PINN involves a series of well-defined steps, from defining the

physical problem to optimizing the neural network.
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General workflow for unsupervised PINN training.
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Detailed Methodologies
Problem Formulation: Clearly define the system of ordinary differential equations (ODEs) or

PDEs. This includes the equation itself, the spatio-temporal domain (e.g., x in [-1, 1], t in [0,

1]), and all initial and boundary conditions.

Collocation Point Generation: Generate training points. These are not labeled data.

Domain Points: Sample a large number of points randomly from within the spatio-temporal

domain. These points are used to calculate the physics loss L_p.

Boundary Points: Sample points specifically on the initial and boundary surfaces of the

domain. These are used for the boundary loss L_b.

Strategy: A common practice is to have a similar number of total points on the boundaries

as inside the domain. Re-sampling these points at each iteration can improve coverage

and capture localized features.[11]

Network Architecture Selection:

Network Type: A fully connected deep neural network is the most common architecture.

Activation Functions: The choice is critical as the network's output will be differentiated

multiple times. Functions like tanh or sin are often preferred over ReLU because they are

infinitely differentiable. The activation function should have at least n+1 non-zero

derivatives, where n is the order of the PDE.[11]

Depth and Width: The network's size (number of hidden layers and neurons per layer) is a

hyperparameter that must be tuned to the complexity of the problem.[5][8]

Training and Optimization:

Optimizer: The training process is an optimization problem. The Adam optimizer is

commonly used for an initial number of epochs, followed by a second-order optimizer like

L-BFGS, which can achieve faster convergence near the minimum.[8]

Loss Weighting: As mentioned, the weights w_p and w_b may need to be adjusted to

ensure all loss components are minimized effectively. Adaptive weighting schemes have
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been developed to automate this process.[12]

Applications in Drug Development and Systems
Biology
PINNs are particularly well-suited for modeling complex biological systems where first

principles are partially known, and data is sparse.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
PK/PD models, which describe drug concentration-time profiles and their effect on the body,

are fundamental to drug discovery.[13] These models are typically systems of ODEs. PINNs

can be used to solve these ODEs and, more powerfully, to perform "gray-box" identification—

discovering unknown terms or time-dependent parameters in the model from sparse

concentration data.[14] For instance, a framework called PKINNs combines PINNs with

Symbolic Regression to discover the intrinsic mechanistic models directly from noisy data.[13]

[15]
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PINN workflow for PK/PD parameter estimation (an inverse problem).

Other Biological Applications
Tumor Growth Dynamics: PINNs can model the ODEs that describe tumor progression,

helping to predict growth and assess treatment strategies.[5]

Gene Expression: They can be used to model the complex regulatory mechanisms and

interactions in gene networks.[5]
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Systems Biology: PINNs can help identify missing physics or parameters in complex

biological system models.[14]

Solving Inverse Problems: A Key Advantage
Many critical problems in science are inverse problems, where we observe a system's behavior

and want to infer the parameters or equations that produced it.[16] PINNs excel at this. By

treating the unknown parameters (e.g., reaction rates, diffusion coefficients) as trainable

variables alongside the neural network's weights, the optimizer can find the parameter values

that best make the solution satisfy both the governing equations and the observed data.[3][17]

[18]

Protocol for Inverse Problems
The workflow is similar to the forward problem, with a key modification:

Define Unknowns: The unknown parameters λ are initialized as trainable variables.

Add Data Loss: A data-fidelity term, L_data, is added to the total loss function. This is the

mean squared error between the PINN's prediction and the sparse experimental

measurements. L_total = w_p * L_p + w_b * L_b + w_d * L_data

Simultaneous Optimization: During training, the optimizer updates both the network weights

θ and the unknown parameters λ to minimize the total loss.
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Logical workflow for solving an inverse problem with a PINN.

Quantitative Data and Model Comparisons
The choice between PINNs, traditional numerical methods, and purely data-driven approaches

depends on the specific application.
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Characteristic
Physics-Informed
Neural Networks
(PINNs)

Traditional
Numerical Methods
(e.g., FEM, FDM)

Purely Data-Driven
NNs

Underlying Principle

Integrates physical

laws (PDEs) and data.

[3]

Discretizes and solves

governing PDEs.

Learns input-output

mappings from data.

[3]

Data Requirement
Effective with limited

or sparse data.[3]

Requires well-defined

boundary/initial

conditions; no data

needed for forward

problems.

Requires large,

comprehensive

datasets.[7]

Mesh Requirement Mesh-free.[3][7]

Requires a

computational

mesh/grid.

Not applicable.

Handles Inverse

Problems

Naturally suited for

parameter estimation.

[3]

Can be complex and

ill-posed.

Can be used but

without physical

constraints.

Handles High

Dimensions

Can approximate

high-dimensional PDE

solutions.[3]

Suffers from the

"curse of

dimensionality".[1]

Well-suited for high-

dimensional data.

Computational Cost

Training can be

computationally

intensive.[19]

Can be very

expensive for complex

simulations.

Training is expensive;

inference is fast.

Generalization

Strong generalization

due to physics

constraints.[3]

Solution is specific to

one set of parameters.

Poor generalization

outside of training

data distribution.[7]

Example PINN Setup for a Pharmacokinetics Model
The following table details a sample hyperparameter setup for a PINN used to discover

unknown terms in a PK model, based on information from a cited study.[20]
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Parameter Setting Rationale

Neural Network
4 hidden layers, 128

neurons/layer

Provides sufficient capacity to

approximate the solution.

Activation Function tanh

Smooth and infinitely

differentiable, suitable for

computing derivatives in the

loss function.

Optimizer Adam
Standard first-order optimizer

for deep learning models.

Number of Iterations
100,000 (primary) + 50,000

(secondary)

Extensive training to ensure

convergence to a good

minimum.[20]

Learning Rate 1e-3
A common starting learning

rate for the Adam optimizer.

Collocation Points 1024 (randomly sampled)

Provides a sufficient number of

points to enforce the physics

loss over the time domain.

Challenges and Best Practices
Despite their potential, training PINNs effectively can be challenging.[21]

Common Challenges:

Training Pathologies: PINNs can be difficult to train, and performance can be sensitive to

network initialization and hyperparameter choices.[9][21]

Unbalanced Gradients: The magnitudes of the gradients from different loss terms (PDE

residual, boundary conditions) can vary significantly, causing the training to get stuck or

prioritize one term over others.[9]

Spectral Bias: Standard neural networks tend to learn low-frequency functions more easily

than high-frequency ones, which can be a problem for PDEs with complex, multi-scale
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solutions.[9]

Best Practices for Improved Training:

PDE Non-dimensionalization: Rescale the problem's input and output variables to be in a

manageable range (e.g., [-1, 1]), which improves numerical stability.[9]

Network Architecture: Use appropriate activation functions and consider architectures with

residual connections, which can improve gradient flow during backpropagation, especially for

deep networks.[9][11]

Advanced Training Algorithms: Employ adaptive weighting for loss terms and use a

combination of optimizers (e.g., Adam followed by L-BFGS).[9]

Sampling Strategies: Instead of uniform random sampling, consider sampling more points in

regions where the PDE residual was highest in the previous iteration.[11]

Conclusion
The unsupervised training of Physics-Informed Neural Networks represents a powerful

framework for solving complex problems in science and engineering, particularly in fields like

drug development where data may be limited but the underlying physical principles are at least

partially understood. By leveraging physical laws as a form of regularization, PINNs can learn

solutions to differential equations, discover unknown physical parameters, and provide robust,

generalizable models. While challenges in training exist, the ongoing development of advanced

architectures and training strategies continues to expand their applicability, making them an

indispensable tool for the modern researcher.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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